molecular formula C13H17NO3 B2574039 Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate CAS No. 212180-23-9

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate

Cat. No.: B2574039
CAS No.: 212180-23-9
M. Wt: 235.283
InChI Key: OBHIVFAYYDULPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate typically involves the reaction of 2-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the benzoxazine ring. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the compound is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved include the modulation of oxidative stress and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate
  • Tert-butyl 6-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate

Uniqueness

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate (TBz-DHC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzene ring fused with an oxazine ring and a tert-butyl group that enhances its steric properties. The unique structure contributes to its reactivity and biological interactions.

The biological activity of TBz-DHC is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : TBz-DHC can inhibit various enzymes by binding to their active sites, thereby obstructing substrate access. This action is crucial in modulating pathways associated with cell proliferation and oxidative stress.
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative damage, which is a significant factor in cancer progression.

Anticancer Activity

Research indicates that TBz-DHC demonstrates notable anticancer properties. A study reported that derivatives of benzoxazine compounds showed significant anti-proliferative effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The IC50 values for TBz-DHC derivatives ranged from 7.84 to 16.2 µM, indicating promising potential as a lead compound for anticancer drug development .

Antimicrobial Properties

TBz-DHC has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses the ability to inhibit the growth of certain bacterial strains, although further research is required to fully elucidate its spectrum of activity and mechanism against pathogens .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that TBz-DHC effectively inhibits cell proliferation in several cancer cell lines. For instance, one study highlighted the compound's dual antiangiogenic mechanism via thrombin and integrin inhibition .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the benzoxazine scaffold can significantly enhance biological activity. For example, substituents at specific positions on the benzoxazine ring have been shown to increase antagonistic activities against serotonin receptors .
  • Comparative Studies : TBz-DHC was compared with similar compounds like tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate. The unique substitution pattern of TBz-DHC contributes to its distinct biological profile and enhances its potential as a therapeutic agent .

Data Tables

Compound NameIC50 (µM)Target Cell LinesActivity Type
This compound7.84 - 16.2PC-3, MDA-MB-231, MIA PaCa-2Anticancer
Benzoxazine Derivative A15.0Various Cancer LinesAnticancer
Benzoxazine Derivative B20.0Bacterial StrainsAntimicrobial

Properties

IUPAC Name

tert-butyl 2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-8-9-16-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHIVFAYYDULPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of dry acetone (100 mL) containing N-(tertbutoxycarbonyl)-2-aminophenol (0.722 g, 3.69 mmol), potassium carbonate (10.2 g, 73.8 mmol) and 1,2-dibromobutane (2.54 mL, 29.6 mmol) was refluxed for 18 h. The reaction was monitored by TLC (petrol/ether 8/2). After cooling, the mixture was filtered through celite. After concentration and hydrolysis, the aqueous layer was extracted with EtOAc (3×40 mL), dried over MgSO4 and the solvent was removed under reduce pressure. The crude product was purified by flash chromatography on silica gel (petrol/EtOAc 95/5) to yield the title compound as a white solid (0.70 g, 82%). m.p=78-79° C.; Rf=0.44(petrol/ether 8/2); LCMS m/z 236 ([M+1]+); 1H NMR (300 MHz, CDCl3): δ 1.59 (9H, s); 3.87 (4H, m); 4.26 (4H, m); 6.86-7.02 (4H, m); 13C NMR (75 MHz, CDCl3): δ 27.4 (3C); 41.1; 64.6(2C); 80.6 (2C); 116.0; 119.2; 122.6; 123.4; 125.2; 144.9; 151.6. IR (film): 2975; 1696; 1494; 1143 cm−1.
[Compound]
Name
petrol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.722 g
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.